Comparative c-Met Enzymatic Inhibition Potency of EMD 1204831
In cell-free enzymatic assays, EMD 1204831 demonstrates an IC50 of 9 nM against the c-Met receptor tyrosine kinase . When compared to its closest clinical analog EMD 1214063 (Tepotinib), EMD 1204831 exhibits a 3-fold difference in potency, with Tepotinib showing an IC50 of 3 nM . This quantitative difference in enzymatic potency is critical for applications requiring distinct potency windows for comparative target modulation or for evaluating dose-dependent off-target effects.
| Evidence Dimension | c-Met receptor tyrosine kinase activity inhibition (Enzymatic IC50) |
|---|---|
| Target Compound Data | 9 nM (9 nmol/L) |
| Comparator Or Baseline | EMD 1214063 (Tepotinib), 3 nM (3 nmol/L) |
| Quantified Difference | 3-fold higher IC50 (3x lower potency) |
| Conditions | Cell-free kinase assay |
Why This Matters
The distinct potency window (9 nM vs. 3 nM) enables researchers to select the appropriate tool compound for differential target engagement and dose-escalation studies where a wider dynamic range of inhibition is desired.
- [1] Bladt F, Fittschen C, Friese-Hamim M, et al. EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors. Clin Cancer Res. 2013;19(11):2941-2951. View Source
